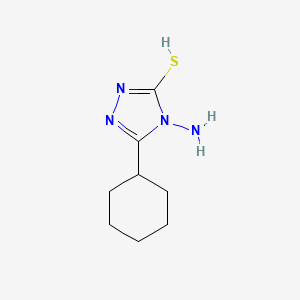
4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group at the 4th position, a cyclohexyl group at the 5th position, and a thiol group at the 3rd position of the triazole ring. It has a molecular formula of C8H14N4S and a molecular weight of 198.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Complexation: The compound can form coordination complexes with metal ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Complexation: Metal salts in an alcoholic medium.
Major Products
Oxidation: Disulfides.
Substitution: N-alkyl or N-acyl derivatives.
Complexation: Metal complexes.
Scientific Research Applications
4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of other heterocyclic compounds and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can interact with metal ions, affecting metalloproteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-phenyl-1,2,4-triazole-3-thiol
- 4-amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol
- 1H-1,2,4-triazole-3-thiol
Uniqueness
4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h6H,1-5,9H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIDSKQFVRWPOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=NN=C(N2N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7735079.png)
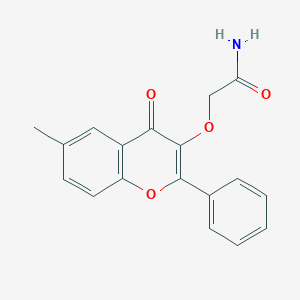
![2-[6-Methyl-2-(4-methylphenyl)-4-oxochromen-3-yl]oxyacetic acid](/img/structure/B7735091.png)
![2-[6-Methyl-2-(4-methylphenyl)-4-oxochromen-3-yl]oxypropanoic acid](/img/structure/B7735098.png)
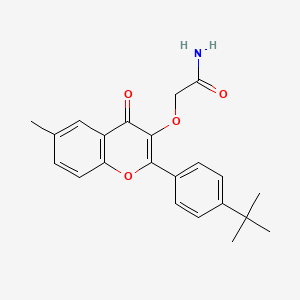
![2-[2-(4-Tert-butylphenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid](/img/structure/B7735111.png)
![2-[2-(2-Chlorophenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid](/img/structure/B7735115.png)
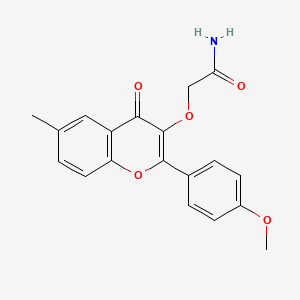
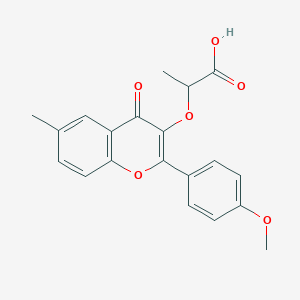
![2-[2-(Furan-2-yl)-6-methyl-4-oxochromen-3-yl]oxyacetamide](/img/structure/B7735145.png)
![2-[[2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7735159.png)
![Benzyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7735160.png)
![1-[(Z)-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7735175.png)
![2-[(E)-(3-benzylsulfanyl-1,2,4-triazol-4-yl)iminomethyl]-6-methoxy-4-nitrophenol](/img/structure/B7735176.png)
